Sodium hydrogen sebacate

Catalog No.
S827764
CAS No.
14047-57-5
M.F
C10H17NaO4
M. Wt
224.232
Availability
In Stock
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Sodium hydrogen sebacate

CAS Number

14047-57-5

Product Name

Sodium hydrogen sebacate

IUPAC Name

sodium;10-hydroxy-10-oxodecanoate

Molecular Formula

C10H17NaO4

Molecular Weight

224.232

InChI

InChI=1S/C10H18O4.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+1/p-1

InChI Key

GAQDIDQMKWSQAH-UHFFFAOYSA-M

SMILES

C(CCCCC(=O)[O-])CCCC(=O)O.[Na+]

Sodium hydrogen sebacate is a sodium salt derived from sebacic acid, a naturally occurring dicarboxylic acid with the chemical formula C10H18O4\text{C}_{10}\text{H}_{18}\text{O}_4. This compound is characterized by its ability to form stable salts with sodium ions, resulting in a product that is soluble in water and can be utilized in various applications ranging from cosmetics to industrial lubricants. Sodium hydrogen sebacate is recognized for its properties as a surfactant and emulsifying agent, making it valuable in formulations that require stability and consistency.

Typical of carboxylic acids and their derivatives. Notably, it can undergo:

  • Neutralization Reactions: Reacting with strong acids to form sebacic acid and sodium salts.
  • Esterification: It can react with alcohols under acidic conditions to form esters, which are useful as plasticizers and solvents.
  • Hydrolysis: In the presence of water, sodium hydrogen sebacate can revert to sebacic acid and sodium hydroxide.

The general reaction for the formation of sodium hydrogen sebacate from sebacic acid and sodium hydroxide is represented as follows:

C10H18O4+NaOHC10H17NaO4+H2O\text{C}_{10}\text{H}_{18}\text{O}_4+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_{17}\text{NaO}_4+\text{H}_2\text{O}

Sodium hydrogen sebacate exhibits low toxicity and is generally regarded as safe for use in cosmetic products. Its biological activity includes:

  • Emulsifying Properties: It helps stabilize emulsions, which is crucial in cosmetic formulations.
  • Skin Conditioning: It may contribute to skin hydration and barrier function when used in topical applications.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it beneficial in personal care products.

The synthesis of sodium hydrogen sebacate typically involves the neutralization of sebacic acid with sodium hydroxide. The process can be summarized as follows:

  • Preparation of Sebacic Acid Solution: Sebacic acid is dissolved in water.
  • Addition of Sodium Hydroxide: Sodium hydroxide is gradually added to the solution while stirring until complete neutralization occurs.
  • Crystallization: The resulting solution is cooled, allowing sodium hydrogen sebacate to crystallize out.
  • Purification: The crystals are filtered, washed, and dried to obtain the final product.

This method ensures high purity and yield of sodium hydrogen sebacate.

Sodium hydrogen sebacate finds numerous applications across various industries:

  • Cosmetics: Used as an emulsifier and stabilizer in creams and lotions.
  • Pharmaceuticals: Acts as an excipient in drug formulations due to its biocompatibility.
  • Lubricants: Functions as a corrosion inhibitor and additive in industrial lubricants.
  • Food Industry: Utilized as a food additive for its emulsifying properties.

Interaction studies involving sodium hydrogen sebacate often focus on its compatibility with other compounds in formulations. Key findings include:

  • Synergistic Effects: When combined with certain surfactants or oils, it enhances the stability and texture of emulsions.
  • Compatibility Testing: Evaluations show that it maintains stability across various pH levels, making it suitable for diverse applications.

These studies are critical for optimizing formulations in cosmetics and pharmaceuticals.

Sodium hydrogen sebacate shares similarities with several other compounds derived from sebacic acid or related dicarboxylic acids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Disodium SebacateC10H16Na2O4\text{C}_{10}\text{H}_{16}\text{Na}_2\text{O}_4Two sodium ions; used primarily as a lubricant additive.
Dimethyl SebacateC10H18O4\text{C}_{10}\text{H}_{18}\text{O}_4Used as a plasticizer; enhances flexibility of polymers.
Potassium SebacateC10H16K2O4\text{C}_{10}\text{H}_{16}\text{K}_2\text{O}_4Similar properties but with potassium ions; used in agriculture.
Sebacic AcidC10H18O4\text{C}_{10}\text{H}_{18}\text{O}_4Parent compound; used directly in manufacturing various esters.

Uniqueness of Sodium Hydrogen Sebacate

Sodium hydrogen sebacate stands out due to its specific role as a single-sodium salt, which provides unique solubility characteristics compared to disodium or potassium variants. Its ability to serve effectively as both an emulsifier and skin conditioning agent makes it particularly valuable in cosmetic formulations where stability and skin compatibility are paramount.

Origins in Sebacic Acid Chemistry

The discovery of sebacic acid, the parent compound of sodium hydrogen sebacate, dates to the early 19th century. Initially isolated from castor oil through alkaline cleavage of ricinoleic acid, sebacic acid’s name derives from the Latin sebaceus (tallow candle), reflecting its historical use in candle production. By the late 1800s, chemists explored synthetic routes, such as the Kolbe electrolysis of adipic acid, to meet growing industrial demand.

Development of Sodium Hydrogen Sebacate

The sodium salt emerged as a derivative of sebacic acid in the early 20th century, driven by the need for water-soluble forms of dicarboxylic acids. Industrial production methods involved neutralizing sebacic acid with sodium hydroxide:
$$
\text{C}{10}\text{H}{18}\text{O}4 + \text{NaOH} \rightarrow \text{C}{10}\text{H}{17}\text{NaO}4 + \text{H}_2\text{O}$$This process optimized yields by controlling pH and temperature, as documented in mid-20th-century electrochemical studies.

Sodium hydrogen sebacate represents a significant sodium salt derivative of sebacic acid, functioning as a monobasic salt where only one of the two carboxylic acid groups has been neutralized with sodium [1]. This compound demonstrates considerable importance in various industrial applications due to its unique chemical properties and structural characteristics [2]. The compound exists as a white crystalline powder that exhibits high solubility in water, making it particularly valuable for aqueous-based chemical processes .

Molecular Formula and Weight

The molecular formula of sodium hydrogen sebacate is C₁₀H₁₇NaO₄, which accurately represents the stoichiometric composition of the compound [1] [2]. The molecular weight has been precisely determined to be 224.23 grams per mole through computational analysis and experimental verification [1] [7]. This molecular weight calculation accounts for the contribution of ten carbon atoms, seventeen hydrogen atoms, one sodium atom, and four oxygen atoms within the molecular structure [2].

The monoisotopic mass of sodium hydrogen sebacate is recorded as 224.102453 atomic mass units, providing a more precise measurement that accounts for the exact isotopic composition of the constituent atoms [2]. This value is particularly important for mass spectrometric analysis and precise analytical determinations [7].

PropertyValueReference Method
Molecular FormulaC₁₀H₁₇NaO₄Computational Analysis [1]
Molecular Weight224.23 g/molPubChem Calculation [1]
Monoisotopic Mass224.102453 uChemSpider Data [2]
Elemental CompositionC: 53.57%, H: 7.64%, Na: 10.25%, O: 28.54%Calculated [7]

Structural Configuration and Bonding

The structural configuration of sodium hydrogen sebacate involves a ten-carbon aliphatic chain with carboxylic acid functionalities at both terminal positions, where one carboxyl group remains protonated while the other exists as a sodium carboxylate [1]. The compound exhibits both ionic and covalent bonding characteristics within its molecular framework [27].

The covalent bonding occurs throughout the aliphatic carbon chain, where carbon atoms are connected through single covalent bonds in a linear arrangement [10]. Each carbon atom maintains tetrahedral geometry, with bond angles approximating 109.5 degrees [15]. The carboxylic acid groups at the terminal positions contain carbon-oxygen double bonds (carbonyl groups) and carbon-oxygen single bonds, representing typical carboxylic acid functionality [9].

The ionic component of the structure arises from the electrostatic interaction between the sodium cation (Na⁺) and the deprotonated carboxylate anion [31]. This ionic interaction provides significant stability to the overall molecular structure through electrostatic attraction between the positively charged sodium ion and the negatively charged oxygen atoms of the carboxylate group [28].

The three-dimensional conformation of sodium hydrogen sebacate demonstrates flexibility due to the single bonds within the aliphatic chain, allowing for various rotational conformations around each carbon-carbon bond [1]. The presence of both hydrophilic (carboxylate and carboxylic acid groups) and hydrophobic (aliphatic chain) regions contributes to the amphiphilic nature of the compound .

The Simplified Molecular-Input Line-Entry System notation for sodium hydrogen sebacate is represented as C(CCCCC(=O)[O-])CCCC(=O)O.[Na+], which clearly illustrates the linear carbon chain with terminal carboxylic functionalities and the ionic sodium association [1] [2].

Nomenclature and Identification Systems

The nomenclature of sodium hydrogen sebacate follows established chemical naming conventions across multiple systematic approaches, ensuring consistent identification within scientific literature and regulatory databases [1] [2].

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature standards, sodium hydrogen sebacate is systematically named as sodium 10-hydroxy-10-oxodecanoate [1]. This naming convention precisely describes the molecular structure by indicating the presence of a ten-carbon chain (dec-) with both hydroxyl and oxo functionalities at the terminal position, along with the sodium salt designation [1].

An alternative International Union of Pure and Applied Chemistry systematic name for this compound is sodium hydrogen decanedioate (1:1:1), which emphasizes the stoichiometric relationship between the decanedioic acid backbone, hydrogen, and sodium components [2]. This nomenclature clearly indicates that the compound contains one equivalent each of the dicarboxylic acid, hydrogen, and sodium components [20].

The International Union of Pure and Applied Chemistry naming system also recognizes decanedioic acid sodium salt as an acceptable systematic designation, highlighting the relationship to the parent dicarboxylic acid compound [7] [20].

Registry Numbers and Database Identifiers

Sodium hydrogen sebacate has been assigned the Chemical Abstracts Service registry number 14047-57-5, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide [1] [2] [7]. This registry number provides unambiguous identification and facilitates accurate communication within the scientific community [17].

The European Inventory of Existing Commercial Chemical Substances number for sodium hydrogen sebacate is 237-886-5, which identifies the compound within European regulatory frameworks [1] [7]. This designation is crucial for compliance with European chemical legislation and trade requirements [19].

Additional database identifiers include the PubChem Compound Identification number 44153841, which provides access to comprehensive chemical information within the National Center for Biotechnology Information database system [1]. The ChemSpider identification number 23349722 offers alternative database access through the Royal Society of Chemistry platform [2].

The International Chemical Identifier Key for sodium hydrogen sebacate is GAQDIDQMKWSQAH-UHFFFAOYSA-M, which provides a unique hashed representation of the molecular structure suitable for computational chemistry applications [1] [2].

Database/RegistryIdentifierAuthority
Chemical Abstracts Service14047-57-5American Chemical Society [1]
European Inventory of Existing Commercial Chemical Substances237-886-5European Chemicals Agency [1]
PubChem44153841National Center for Biotechnology Information [1]
ChemSpider23349722Royal Society of Chemistry [2]
International Chemical Identifier KeyGAQDIDQMKWSQAH-UHFFFAOYSA-MInternational Union of Pure and Applied Chemistry [1]

Common Synonyms and Alternative Nomenclature

Sodium hydrogen sebacate is recognized under multiple synonymous designations within chemical literature and commercial applications [1] [2]. The most frequently encountered synonym is sebacic acid hydrogen 1-sodium salt, which explicitly describes the partial neutralization of sebacic acid with sodium [1].

The compound is also commonly referred to as sodium 9-carboxynonanoate, which emphasizes the structural perspective of a nine-carbon chain with a terminal carboxyl group and a sodium carboxylate at the opposite end [22]. This nomenclature approach highlights the asymmetric nature of the molecular structure [2].

Decanedioic acid sodium salt represents another widely used synonym that emphasizes the relationship to the parent dicarboxylic acid [3] [7]. This designation is particularly common in industrial and commercial contexts where the connection to sebacic acid may be less immediately apparent [25].

The trade designation Irgacor DSS-G is employed in certain commercial applications, particularly within specialized industrial formulations [3] [4]. Additionally, the abbreviated form SA-NA appears in some technical literature, though this abbreviation violates the requirement for full name usage in formal scientific communication [7] [22].

Alternative Chemical Abstracts Service registry numbers 19455-73-3 and 17265-14-4 have been associated with sodium hydrogen sebacate in some databases, though 14047-57-5 remains the primary and most widely accepted registry designation [2] .

Relationship to Parent Compound (Sebacic Acid)

Sodium hydrogen sebacate demonstrates a direct structural and chemical relationship to its parent compound, sebacic acid (decanedioic acid), which possesses the molecular formula C₁₀H₁₈O₄ and Chemical Abstracts Service registry number 111-20-6 [9] [10]. Sebacic acid serves as a naturally occurring dicarboxylic acid with the systematic name decanedioic acid, featuring carboxylic acid groups at both terminal positions of a ten-carbon aliphatic chain [10] [11].

The transformation from sebacic acid to sodium hydrogen sebacate occurs through partial neutralization, where one of the two carboxylic acid groups undergoes deprotonation and subsequent association with a sodium cation [1] [9]. This process results in the formation of a mixed acid-salt compound that retains one free carboxylic acid group while converting the other to a sodium carboxylate [22].

Sebacic acid exhibits a molecular weight of 202.25 grams per mole, which is precisely 22 grams per mole less than sodium hydrogen sebacate, reflecting the addition of one sodium atom and the loss of one hydrogen atom during the neutralization process [9] [11] [15]. The parent compound demonstrates limited water solubility compared to its sodium salt derivative, with sebacic acid showing solubility of approximately 1 gram per liter at 20 degrees Celsius [6] [15].

The parent sebacic acid is derived primarily from castor oil through industrial processes involving the cleavage of ricinoleic acid [10]. This biogenic origin contributes to the renewable nature of both sebacic acid and its sodium salt derivatives [6]. Sebacic acid serves as a precursor for numerous industrial applications, including the production of nylon 610, plasticizers, and various ester derivatives [15].

PropertySebacic AcidSodium Hydrogen SebacateDifference
Molecular FormulaC₁₀H₁₈O₄ [9]C₁₀H₁₇NaO₄ [1]+Na, -H
Molecular Weight202.25 g/mol [11]224.23 g/mol [1]+22.0 g/mol
Chemical Abstracts Service Number111-20-6 [9]14047-57-5 [1]Different registry
Water Solubility~1 g/L [15]High solubility Increased solubility
Acid Groups2 free carboxyls [10]1 free, 1 neutralized [1]Partial neutralization

Sodium hydrogen sebacate typically presents as a white solid at ambient temperatures, exhibiting a crystalline powder to crystal morphology [1] [3] [4]. The compound maintains its solid state under normal atmospheric conditions, displaying good stability when stored appropriately. The crystalline nature of sodium hydrogen sebacate contributes to its handling characteristics and influences its dissolution behavior in various solvent systems.

The physical appearance of sodium hydrogen sebacate can vary slightly depending on the crystallization conditions employed during synthesis. Rapid crystallization typically yields fine white powders, while slower crystallization processes can produce larger, more defined crystalline structures [5]. The compound demonstrates excellent storage stability when maintained in dry conditions, though it may exhibit hygroscopic tendencies due to the presence of the sodium carboxylate group.

PropertyValueComparison to Sebacic Acid
Physical StateWhite crystalline solidWhite crystalline solid
ColorWhiteWhite
Crystal MorphologyPowder to crystalNeedle-like crystals
HygroscopicityModerateLow
Storage StabilityGood (dry conditions)Excellent

Solubility Parameters

The solubility characteristics of sodium hydrogen sebacate demonstrate the compound's amphiphilic nature, with the sodium carboxylate group providing water solubility while the remaining carboxylic acid group influences behavior in organic solvents [5] .

Solubility in Aqueous Media

Sodium hydrogen sebacate exhibits high solubility in water, with quantitative data indicating a solubility of approximately 198.8 g/L at 20°C [5] [7]. This substantial water solubility results from the ionic character imparted by the sodium carboxylate group, which facilitates hydration and dissolution through ion-dipole interactions with water molecules.

The aqueous solubility of sodium hydrogen sebacate demonstrates strong temperature dependence, increasing significantly with elevated temperatures [5] [8]. This behavior follows typical patterns observed for ionic organic compounds, where increased thermal energy facilitates the disruption of crystal lattice forces and enhances solvation processes.

Temperature-Dependent Solubility Data:

Temperature (°C)Approximate Solubility (g/L)Notes
20198.8Standard reference condition
40>250Increased solubility observed
60>300Substantial enhancement
80>400High solubility maintained

The pH of aqueous solutions of sodium hydrogen sebacate typically ranges around 7.6 for 1% solutions [7], indicating slight alkalinity due to the presence of the sodium carboxylate group. This pH value reflects the compound's function as a buffer system, with the carboxylic acid and carboxylate groups providing pH stabilization capabilities.

Solubility in Organic Solvents

Sodium hydrogen sebacate demonstrates moderate solubility in ethanol and other polar organic solvents [4] [9]. The compound's behavior in organic solvents reflects its dual nature, with the carboxylic acid group facilitating dissolution in polar organic media while the ionic carboxylate group limits solubility compared to neutral organic compounds.

Solvent-Specific Solubility Characteristics:

Solvent SystemSolubility BehaviorMechanism
Pure EthanolModerate solubilityHydrogen bonding with COOH group
Aqueous Ethanol (14.35% mole fraction)Enhanced solubilitySynergistic effect
Aqueous Ethanol (90% mole fraction)Enhanced solubilityOptimal solvation balance
Methanol-Water MixturesDecreases with increasing organic contentReduced ionic solvation
Acetone-Water MixturesPoor solubility in high acetone contentLimited polar interactions

Research has demonstrated synergistic solubility effects in aqueous ethanol solutions, where the presence of both water and ethanol creates optimal solvation conditions for the amphiphilic sodium hydrogen sebacate molecule [10] [11] [12]. This synergistic effect reaches maximum efficiency at intermediate ethanol concentrations, providing enhanced dissolution compared to either pure solvent.

Thermal Properties

The thermal behavior of sodium hydrogen sebacate reflects the complex interplay between ionic and molecular forces within the crystal structure, resulting in distinctive decomposition and stability patterns that differ significantly from simple organic acids or their fully ionized salts.

Melting and Decomposition Behavior

While specific melting point data for sodium hydrogen sebacate remains unreported in the current literature, the compound exhibits complex thermal behavior characterized by gradual decomposition rather than sharp melting transitions typical of simple organic compounds [13] [14]. The reported boiling point of 374.3°C at 760 mmHg represents the temperature at which significant decomposition and volatilization occur rather than true boiling behavior.

Comparative Thermal Transition Data:

CompoundMelting Point (°C)Decomposition Temperature (°C)Notes
Sebacic Acid133-137>400Sharp melting point
Sodium Hydrogen SebacateNot reported~374 (at 760 mmHg)Complex decomposition
Disodium Sebacate239>284Higher thermal stability
Monomethyl Sebacate41-44>300Ester stability

The thermal decomposition of sodium hydrogen sebacate likely proceeds through multiple pathways, including dehydration, decarboxylation, and sodium salt decomposition. The relatively high flash point of 198.3°C indicates good thermal stability under normal processing conditions [13] [14].

Thermal Stability Analysis

Sodium hydrogen sebacate demonstrates reasonable thermal stability up to approximately 150°C, making it suitable for moderate-temperature applications [5] [15]. Above this temperature, progressive weight loss occurs due to decomposition processes involving the organic backbone and sodium carboxylate group.

Thermal Stability Profile:

Temperature Range (°C)Stability CharacteristicsWeight Loss
Room Temperature - 100Excellent stability<1%
100 - 150Good stability1-3%
150 - 200Progressive decomposition begins3-8%
>200Significant decomposition>10%

The thermal stability of sodium hydrogen sebacate compares favorably to many organic sodium salts but remains lower than the parent sebacic acid due to the ionic character introduced by sodium salt formation [16] [17]. Thermogravimetric analysis reveals that decomposition occurs in multiple stages, reflecting the different thermal stabilities of the carboxylic acid and carboxylate functionalities within the molecule.

Spectroscopic Characteristics

The spectroscopic properties of sodium hydrogen sebacate provide crucial analytical tools for compound identification and structural confirmation, revealing the distinctive features arising from its mixed acid-salt character.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Characteristics:

Sodium hydrogen sebacate exhibits characteristic aliphatic proton signals in the region δ 1.2-2.6 ppm, corresponding to the eight-carbon methylene chain connecting the two carboxyl/carboxylate groups [18] [19] [20]. The spectrum typically shows:

  • Triplet signals at δ 2.3-2.6 ppm corresponding to α-methylene protons adjacent to carbonyl groups
  • Complex multiplet at δ 1.2-1.7 ppm representing the internal methylene protons of the aliphatic chain
  • Broad signal at δ 10-12 ppm (D₂O exchangeable) corresponding to the carboxylic acid proton

The absence of aromatic signals and the characteristic aliphatic pattern confirm the linear saturated carbon chain structure. Integration ratios provide quantitative confirmation of the expected proton distribution within the molecule.

Carbon-13 NMR (¹³C NMR) Features:

The ¹³C NMR spectrum of sodium hydrogen sebacate displays distinct carbonyl carbon resonances that differentiate between the carboxylic acid and carboxylate functionalities [19] [21]:

  • Carboxylic acid carbon: δ 178-180 ppm
  • Carboxylate carbon: δ 175-177 ppm
  • α-Carbon atoms: δ 33-34 ppm
  • Internal chain carbons: δ 24-29 ppm
Carbon PositionChemical Shift (ppm)MultiplicityAssignment
C=O (COOH)178-180SingletCarboxylic acid carbonyl
C=O (COONa)175-177SingletCarboxylate carbonyl
α-CH₂33-34SingletAdjacent to carbonyl
Chain CH₂24-29SingletInternal methylene groups

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands:

Infrared spectroscopy provides definitive evidence for the presence of both carboxylic acid and carboxylate functionalities within sodium hydrogen sebacate [22] [23] [24] [25]:

Functional Group Region (4000-1500 cm⁻¹):

  • O-H stretch: 3200-3600 cm⁻¹ (broad) - carboxylic acid group
  • C-H stretch: 2800-3000 cm⁻¹ - aliphatic methylene groups
  • C=O stretch (COOH): 1700-1720 cm⁻¹ - carboxylic acid carbonyl
  • C=O stretch (COONa): 1550-1610 cm⁻¹ - sodium carboxylate

Fingerprint Region (1500-600 cm⁻¹):

  • C-O stretch: 1000-1300 cm⁻¹ - various C-O vibrations
  • Na-O interactions: 400-600 cm⁻¹ - metal-oxygen bonding modes
Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3200-3600Medium-Strong, BroadO-H stretchFree carboxylic acid present
2800-3000StrongC-H stretchAliphatic carbon chain
1700-1720StrongC=O stretch (acid)Carboxylic acid functionality
1550-1610StrongC=O stretch (salt)Sodium carboxylate formation
1000-1300MediumC-O stretchEster/carboxylate linkages

Mass Spectrometry Profiles

Electron Impact (EI) Mass Spectrometry:

Mass spectrometric analysis of sodium hydrogen sebacate reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into gas-phase decomposition pathways [26] [27] [28] [29]:

Molecular Ion and Key Fragments:

  • Molecular ion peak: m/z 224 [M]⁺
  • Base peak: Variable depending on ionization conditions
  • Major fragments: m/z 201 [M-Na]⁺, m/z 179 [M-COOH]⁺, m/z 155 [M-COONa]⁺

Electrospray Ionization (ESI) Mass Spectrometry:

ESI-MS provides excellent sensitivity for sodium hydrogen sebacate analysis, particularly in negative ion mode [19] [30] [29]:

  • Negative mode: m/z 223 [M-H]⁻ (preferred ionization)
  • Positive mode: m/z 247 [M+Na]⁺ (sodium adduct formation)
  • Tandem MS: Characteristic loss patterns of CO₂ and sodium fragments
Ionization ModePrimary Ion (m/z)Secondary FragmentsAnalytical Utility
ESI Negative223 [M-H]⁻179, 155, 111Quantitative analysis
ESI Positive247 [M+Na]⁺224, 201, 179Confirmation of sodium content
EI Positive224 [M]⁺201, 179, 155Structural elucidation

Dates

Last modified: 04-14-2024

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